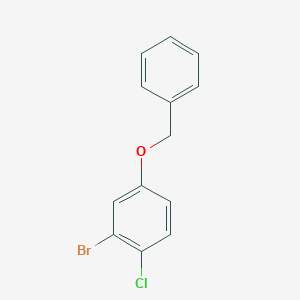

4-(Benzyloxy)-2-bromo-1-chlorobenzene

Description

Contextual Significance of Halogenated Aromatic Ethers in Chemical Research

Halogenated aromatic ethers are a class of organic compounds characterized by an ether linkage to an aromatic ring that also bears one or more halogen atoms (fluorine, chlorine, bromine, or iodine). wikipedia.org This class of molecules is significant in various fields of chemical research and industry.

Their applications are diverse, ranging from use in agriculture to the pharmaceutical and dye industries. nih.gov The presence of halogens can significantly influence the physical, chemical, and biological properties of the parent ether. For instance, halogenation can enhance the thermal stability and fire resistance of materials, making some brominated ethers effective flame retardants. wikipedia.org The bromine radicals released at high temperatures can interrupt combustion processes. wikipedia.org

In medicinal chemistry and drug design, the incorporation of halogens is a common strategy. nih.gov Halogen atoms can participate in specific non-covalent interactions known as halogen bonds, which can influence how a molecule binds to biological targets like enzymes and receptors. nih.gov Furthermore, halogenated aromatic compounds are pivotal as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. nih.govfrancis-press.com The Williamson ether synthesis, a fundamental method for preparing ethers, often utilizes halogenated compounds as reactants. francis-press.com

Strategic Importance of 4-(Benzyloxy)-2-bromo-1-chlorobenzene as a Synthetic Synthon

A synthetic synthon is a conceptual unit within a molecule that assists in the planning of a chemical synthesis. 4-(Benzyloxy)-2-bromo-1-chlorobenzene serves as a key synthon due to the distinct reactivity of its functional groups. The bromine and chlorine atoms provide sites for various cross-coupling reactions, while the benzyloxy group can be a stable protecting group for a phenol (B47542), which can be deprotected in a later synthetic step.

This compound and its structural analogs are important intermediates in the synthesis of complex organic molecules. For example, a structurally related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a key intermediate in the preparation of dapagliflozin (B1669812), a medication used for treating type 2 diabetes. google.comgoogle.comchemicalbook.comchemicalbook.com In the synthesis of dapagliflozin, the halogenated aromatic ether core is constructed first, and subsequent reactions modify the molecule to create the final complex structure. google.comgoogle.com The synthesis often involves reacting a precursor like 5-bromo-2-chlorobenzoic acid to build the diarylmethane core. google.comgoogle.com The strategic placement of the bromo and chloro substituents on the ring is crucial for directing subsequent chemical transformations to achieve the desired final product.

Scope and Research Objectives

The primary objective of this article is to provide a detailed and scientifically accurate overview of 4-(Benzyloxy)-2-bromo-1-chlorobenzene. This involves:

Presenting its fundamental chemical and physical properties.

Situating the compound within the broader, significant class of halogenated aromatic ethers and explaining their relevance in chemical research.

Detailing the specific role and strategic value of 4-(Benzyloxy)-2-bromo-1-chlorobenzene as a synthetic intermediate or building block in organic synthesis.

By focusing strictly on these areas, this article aims to serve as a professional and authoritative resource for understanding the chemical significance of this specific compound.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-chloro-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJGUYPSCBNIOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyloxy 2 Bromo 1 Chlorobenzene

Direct Etherification Approaches

Direct etherification to form the target compound, 4-(benzyloxy)-2-bromo-1-chlorobenzene, primarily involves the formation of the benzyl (B1604629) ether bond as a key step.

Phenol (B47542) Alkylation Strategies

The most direct route to 4-(benzyloxy)-2-bromo-1-chlorobenzene is through the Williamson ether synthesis. This method involves the alkylation of a corresponding phenol, in this case, 2-bromo-4-chlorophenol, with a benzyl halide. The reaction is typically facilitated by a base, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the benzyl halide, displacing the halide and forming the desired ether linkage.

A common approach involves the use of benzyl chloride or benzyl bromide as the alkylating agent. The selection of the base is crucial for the success of the reaction, with common choices including potassium carbonate, sodium hydroxide (B78521), or other alkali metal hydroxides and carbonates.

Optimization of Reaction Conditions and Reagents

The efficiency of the phenol alkylation strategy is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and the nature of the base and alkylating agent.

For instance, the reaction can be carried out in a variety of polar aprotic solvents such as dimethylformamide (DMF) or acetone. These solvents are effective at solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide. The reaction temperature is also a critical factor; higher temperatures can increase the reaction rate but may also lead to the formation of side products. A typical temperature range for this type of etherification is between 60-80°C.

The table below outlines typical reaction conditions that can be optimized for the synthesis of 4-(benzyloxy)-2-bromo-1-chlorobenzene via phenol alkylation, based on analogous reactions.

| Parameter | Reagent/Condition | Purpose |

| Starting Material | 2-bromo-4-chlorophenol | Provides the core aromatic structure. |

| Alkylating Agent | Benzyl chloride or Benzyl bromide | Introduces the benzyl group. |

| Base | Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) | Deprotonates the phenol to form the phenoxide. |

| Solvent | Dimethylformamide (DMF) or Acetone | Provides a suitable reaction medium. |

| Temperature | 60-80°C | Influences the rate of reaction. |

Multi-Step Conversions from Precursor Aromatic Systems

Strategic Halogenation and Functional Group Interconversions

A plausible multi-step synthesis could commence with a more accessible starting material like 4-chlorophenol (B41353). The synthesis would then involve a series of reactions to introduce the bromine atom and the benzyl ether group in the correct positions.

One potential sequence involves the bromination of 4-chlorophenol to introduce the bromine atom at the ortho position to the hydroxyl group. This step is then followed by the benzylation of the resulting 2-bromo-4-chlorophenol, as described in the direct etherification approach. The order of these steps is crucial to ensure the desired substitution pattern.

Another approach could involve the protection of the hydroxyl group of a starting phenol, followed by halogenation, and then deprotection and subsequent benzylation. For a similar compound, 4-(benzyloxy)-2-bromo-1-methoxybenzene, a synthetic route involved the protection of the hydroxyl group of 4-methoxyphenol (B1676288) as an acetate, followed by bromination, hydrolysis of the acetate, and finally benzylation. nih.gov This strategy of protecting and deprotecting functional groups is a common tactic in multi-step organic synthesis to control the reactivity and regioselectivity of the reactions.

Regioselective Synthesis Pathways

The control of regioselectivity is a paramount concern in the synthesis of polysubstituted aromatic compounds like 4-(benzyloxy)-2-bromo-1-chlorobenzene. The directing effects of the substituents on the aromatic ring guide the position of incoming electrophiles or nucleophiles.

For example, in the bromination of 4-chlorophenol, the hydroxyl group is a strongly activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. The powerful activating effect of the hydroxyl group will direct the incoming bromine atom predominantly to the position ortho to the hydroxyl group (and meta to the chlorine).

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for fine chemicals. researchgate.netsemanticscholar.org The goal is to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net

In the context of synthesizing 4-(benzyloxy)-2-bromo-1-chlorobenzene, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This can be achieved by favoring addition reactions over substitution or elimination reactions where possible.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as water, ethanol, or supercritical fluids. researchgate.net For instance, exploring the use of phase-transfer catalysis could enable the use of water as a solvent in the etherification step.

Catalysis: Employing catalytic reagents in place of stoichiometric reagents to reduce waste. researchgate.net For example, developing a catalytic method for the benzylation step would be a greener alternative to using a full equivalent of base.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis is another technique that can sometimes lead to shorter reaction times and reduced energy use. researchgate.net

By carefully considering these principles, it is possible to develop more sustainable and environmentally friendly methods for the synthesis of 4-(benzyloxy)-2-bromo-1-chlorobenzene.

Reactivity Profiles and Transformational Chemistry of 4 Benzyloxy 2 Bromo 1 Chlorobenzene

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of both bromine and chlorine atoms on the aromatic ring of 4-(benzyloxy)-2-bromo-1-chlorobenzene allows for selective reactions, primarily leveraging the greater reactivity of the carbon-bromine bond in typical catalytic systems.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Sonogashira, Negishi Couplings)

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for the formation of C-C bonds. These reactions generally proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is a critical factor. The oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step. The relative reactivity of aryl halides follows the general trend: I > Br > Cl > F. This trend is attributed to the bond dissociation energies of the carbon-halogen bond and the polarizability of the halogen.

For 4-(benzyloxy)-2-bromo-1-chlorobenzene, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This difference in reactivity allows for the chemoselective functionalization at the C-Br position while leaving the C-Cl bond intact. This selectivity is crucial for sequential cross-coupling strategies, where the less reactive C-Cl bond can be targeted in a subsequent reaction under more forcing conditions or with a different catalyst system.

Table 1: Representative Palladium-Catalyzed Cross-Coupling of Dihaloarenes This table presents data for a closely related substrate to illustrate the chemoselectivity.

| Entry | Aryl Halide | Coupling Partner | Catalyst System | Product | Yield (%) |

| 1 | 4-Bromo-1-chlorobenzene | Phenylboronic acid | Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃ | 4-Chloro-1,1'-biphenyl | >95 |

| 2 | 2-Bromo-4-chlorophenyl-2-bromobutanoate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-(4-Methoxyphenyl)-4-chlorophenyl-2-bromobutanoate | 81 |

Data is illustrative and based on reactions with structurally similar compounds to demonstrate the principle of chemoselectivity.

The enantioselectivity of these reactions is influenced by the structure of the chiral ligand, which coordinates to the palladium center and creates a chiral environment. The steric and electronic properties of the ligand dictate the facial selectivity of the transmetalation and reductive elimination steps, leading to the preferential formation of one enantiomer of the product. The development of novel chiral phosphine (B1218219) ligands continues to expand the scope and efficiency of asymmetric cross-coupling reactions.

Copper-Mediated Coupling Reactions (e.g., Ullmann-type)

Ullmann-type reactions, which traditionally use copper or copper salts as catalysts, are classic methods for the formation of C-O, C-N, and C-S bonds. These reactions typically require high temperatures and polar solvents. Modern modifications have led to milder reaction conditions through the use of ligands that enhance the solubility and reactivity of the copper catalyst.

In the context of 4-(benzyloxy)-2-bromo-1-chlorobenzene, Ullmann condensations would be expected to proceed preferentially at the more reactive C-Br bond. For instance, the coupling with a phenol (B47542) would yield a diaryl ether, and reaction with an amine would produce a secondary amine.

Table 2: Illustrative Copper-Catalyzed Ullmann-Type Coupling This table presents a general example of an Ullmann condensation to illustrate the transformation.

| Entry | Aryl Halide | Nucleophile | Catalyst System | Product |

| 1 | 2-Bromobenzoic acid | Aniline | Cu powder, Cu₂O, K₂CO₃ | N-Phenylanthranilic acid |

Data is illustrative of a typical Ullmann condensation and not specific to 4-(benzyloxy)-2-bromo-1-chlorobenzene.

Other Transition Metal-Catalyzed Transformations

Besides palladium and copper, other transition metals such as nickel and iron have been employed in cross-coupling reactions. Nickel catalysts, in particular, have shown great promise in the coupling of less reactive aryl chlorides. In principle, after selective functionalization of the C-Br bond of 4-(benzyloxy)-2-bromo-1-chlorobenzene, a nickel-catalyzed coupling could be employed to react the remaining C-Cl bond.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

The 4-(benzyloxy) group is an electron-donating group, and the halogen substituents are weakly deactivating. Therefore, 4-(benzyloxy)-2-bromo-1-chlorobenzene is not highly activated towards SNAr reactions. Under standard conditions, direct displacement of either the bromide or chloride by a nucleophile is expected to be challenging. For SNAr to occur, harsh reaction conditions (high temperature and pressure) or the presence of a strong nucleophile and a suitable catalyst would likely be necessary. The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of their reactivity in palladium-catalyzed cross-couplings. This is because the rate-determining step in SNAr is the initial nucleophilic attack, which is favored by a more electronegative halogen that polarizes the C-X bond.

Influence of Halogen Position and Activating Groups on Reactivity

The reactivity of the benzene (B151609) ring in 4-(Benzyloxy)-2-bromo-1-chlorobenzene is a balance between the powerful activating effect of the benzyloxy group and the deactivating inductive effect of the halogens.

Activating Group: The benzyloxy group (-OCH₂Ph) at the C4 position is a strong activating group. libretexts.org Its oxygen atom donates electron density to the aromatic ring via resonance, increasing the ring's nucleophilicity and making it more susceptible to electrophilic attack. libretexts.org Activating groups generally lead to faster reaction rates compared to unsubstituted benzene. libretexts.org

Combined Effect: In 4-(Benzyloxy)-2-bromo-1-chlorobenzene, the strong resonance donation from the benzyloxy group significantly enhances the ring's reactivity, overriding the deactivating effects of the two halogens to a large extent. However, the presence of the halogens makes the ring less reactive than, for example, anisole (B1667542) or phenol. Among the halogens, reactivity towards electrophilic substitution generally follows the order of electronegativity, with chlorine being slightly less deactivating than bromine. libretexts.org The positions of the halogens—ortho and meta to the activating benzyloxy group—also sterically and electronically influence the accessibility of the remaining unsubstituted carbons (C3, C5, C6).

| Substituent | Position | Electronic Effect | Effect on Ring Reactivity |

| Benzyloxy (-OCH₂Ph) | 4 | Resonance Donation (Activating) | Increases |

| Bromo (-Br) | 2 | Inductive Withdrawal (Deactivating) | Decreases |

| Chloro (-Cl) | 1 | Inductive Withdrawal (Deactivating) | Decreases |

Mechanistic Studies of Halogen Displacement

Halogen displacement on an aromatic ring typically proceeds via nucleophilic aromatic substitution (NAS). While specific mechanistic studies on 4-(Benzyloxy)-2-bromo-1-chlorobenzene are not extensively documented in readily available literature, the reaction's feasibility can be understood through established NAS mechanisms. The two primary mechanisms are the SNAr (addition-elimination) and the benzyne (B1209423) (elimination-addition) pathways.

The SNAr mechanism involves a two-step process: nucleophilic attack on the carbon bearing the leaving group to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the departure of the halide ion. This pathway is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In 4-(Benzyloxy)-2-bromo-1-chlorobenzene, the benzyloxy group is electron-donating, which does not favor the stabilization of the negative charge in the Meisenheimer complex. Therefore, SNAr reactions are expected to be slow and require harsh conditions (e.g., high temperature, strong nucleophiles). Both bromine and chlorine can act as leaving groups, with bromide generally being a better leaving group than chloride.

The benzyne mechanism involves the elimination of a proton and a halide from adjacent positions by a very strong base (like NaNH₂) to form a highly reactive benzyne intermediate, which is then rapidly attacked by a nucleophile. This mechanism does not require activation by electron-withdrawing groups. Given the substitution pattern, formation of a benzyne intermediate is theoretically possible, but would likely lead to a mixture of products depending on where the nucleophile adds.

Electrophilic Aromatic Substitution (EAS) Reactions of the Benzene Moiety

Electrophilic aromatic substitution is a fundamental reaction class for benzene derivatives. assets-servd.host The reaction involves an electrophile attacking the electron-rich benzene ring, leading to the substitution of a hydrogen atom. libretexts.orgmsu.edu The mechanism proceeds in two steps: formation of a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. libretexts.orguci.edu

Regioselectivity and Electronic Effects of Substituents

The regiochemical outcome of EAS reactions on 4-(Benzyloxy)-2-bromo-1-chlorobenzene is dictated by the directing effects of the existing substituents.

Benzyloxy Group: As a strong activating group, the benzyloxy group is a powerful ortho, para-director. libretexts.org Since the para position (C1) is already substituted, it strongly directs incoming electrophiles to its two ortho positions, C3 and C5.

Halogens: Halogens are a unique class of substituents that are deactivating yet ortho, para-directing. libretexts.orgmasterorganicchemistry.comuci.edu The chloro group at C1 directs towards its ortho (C2, C6) and para (C4) positions. The bromo group at C2 directs towards its ortho (C1, C3) and para (C5) positions.

Predicting the Site of Substitution:

The final regioselectivity is a result of the cumulative influence of all three groups.

The most powerful activating group dominates the directing effect. In this case, the benzyloxy group at C4 is the strongest director.

The benzyloxy group strongly favors substitution at C3 and C5.

The bromo group at C2 also directs towards C3 (ortho) and C5 (para).

The chloro group at C1 directs towards C6 (ortho).

Considering these effects, substitution is most likely to occur at the C3 and C5 positions, as they are activated by both the benzyloxy and bromo groups. Steric hindrance from the adjacent bromo group at C2 might slightly disfavor the C3 position compared to the C5 position. The C6 position is activated by the chloro group but is sterically hindered and electronically less favored compared to C3 and C5. Therefore, a mixture of C3 and C5 substituted products is expected, with the major product depending on the specific electrophile and reaction conditions.

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-(Benzyloxy)-2-bromo-1-chloro-5-nitrobenzene and 4-(Benzyloxy)-2-bromo-1-chloro-3-nitrobenzene |

| Halogenation | Br₂, FeBr₃ | 4-(Benzyloxy)-2,5-dibromo-1-chlorobenzene and 4-(Benzyloxy)-2,3-dibromo-1-chlorobenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-4-(benzyloxy)-2-bromo-1-chlorobenzene |

Reactivity of the Benzyloxy Ether Linkage

Beyond the reactions on the aromatic core, the benzyloxy group itself can undergo specific chemical transformations.

Cleavage Reactions

The benzyl (B1604629) ether linkage serves as a common protecting group for phenols, and its cleavage is a synthetically important reaction. This transformation unmasks the phenol functionality, converting 4-(Benzyloxy)-2-bromo-1-chlorobenzene into 2-bromo-1-chloro-4-hydroxybenzene.

Several methods are available for benzyl ether cleavage:

Hydrogenolysis: This is a common method involving catalytic hydrogenation (e.g., H₂, Pd/C). The reaction is typically clean and efficient, yielding the phenol and toluene (B28343) as a byproduct.

Lewis Acid-Mediated Cleavage: Strong Lewis acids can effect the cleavage. A mild and selective reagent for this purpose is the boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂), which can cleave benzyl ethers in the presence of various other functional groups. organic-chemistry.org

Other Catalytic Methods: Microwave-assisted cleavage in the presence of specific catalysts has also been reported for related structures like benzyl phenyl ether, suggesting potential applicability. rsc.org

| Cleavage Method | Reagents/Conditions | Products |

| Hydrogenolysis | H₂, Palladium on Carbon (Pd/C), Solvent (e.g., Ethanol) | 2-Bromo-1-chloro-4-hydroxybenzene, Toluene |

| Lewis Acid Cleavage | Boron trichloride-dimethyl sulfide (BCl₃·SMe₂), Dichloromethane | 2-Bromo-1-chloro-4-hydroxybenzene |

Functional Group Transformations on the Benzyl Moiety

The benzyl group itself contains a reactive benzylic position (the -CH₂- group) that is susceptible to certain transformations, provided the conditions are controlled to avoid cleavage of the ether bond.

Oxidation: While harsh oxidation would likely cleave the ether, controlled oxidation could potentially oxidize the benzylic carbon. However, this is less common than cleavage. Oxidation of benzylic C-H bonds to carboxylic acids often requires the presence of at least one hydrogen on the benzylic carbon. libretexts.org

Radical Halogenation: The benzylic position is particularly susceptible to free radical halogenation due to the resonance stabilization of the resulting benzylic radical. libretexts.org Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) could potentially introduce a bromine atom at the benzylic carbon, forming 4-(α-bromobenzyloxy)-2-bromo-1-chlorobenzene. This transformation would have to compete with reactions on the activated aromatic ring.

Radical Reactions and Mechanistic Pathways

The reactivity of 4-(Benzyloxy)-2-bromo-1-chlorobenzene in radical reactions is primarily dictated by the presence of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, as well as the benzylic C-H bonds of the benzyl group. The relative bond dissociation energies (BDEs) of these bonds are crucial in determining the site of radical initiation. Generally, the C-Br bond is significantly weaker than the C-Cl bond, making it the more probable site for homolytic cleavage to form an aryl radical.

Studies on the photolysis of similar halophenols have shown that ultraviolet (UV) irradiation can induce the fission of carbon-halogen bonds. For instance, in molecules containing both bromine and chlorine atoms, there is a selective replacement of the heavier halogen. This suggests that under photochemical conditions, 4-(Benzyloxy)-2-bromo-1-chlorobenzene would preferentially undergo homolytic cleavage of the C-Br bond to generate a 4-(benzyloxy)-1-chloro-phenyl radical.

One of the plausible radical-mediated transformations for 4-(Benzyloxy)-2-bromo-1-chlorobenzene is an intramolecular radical cyclization to form a dibenzofuran (B1670420) derivative. This type of reaction is a known strategy for the synthesis of dibenzofurans from appropriately substituted diaryl ethers. The process would likely be initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or through photolysis.

The mechanistic pathway for such a cyclization would involve the following key steps:

Initiation: Homolytic cleavage of the C-Br bond to form the primary aryl radical.

Propagation: Intramolecular cyclization of the aryl radical onto the adjacent benzene ring of the benzyloxy group. This is followed by the loss of a benzyl radical to form the dibenzofuran ring system.

Termination: Combination of radicals to form non-propagating species.

Below is a table outlining a proposed radical cyclization reaction of 4-(Benzyloxy)-2-bromo-1-chlorobenzene.

| Reaction Type | Reagents and Conditions | Proposed Product | Mechanistic Notes |

| Intramolecular Radical Cyclization | AIBN (initiator), Toluene, 110°C | 3-Chlorodibenzofuran | The reaction is initiated by the thermal decomposition of AIBN, which generates radicals that abstract the bromine atom from the substrate. The resulting aryl radical undergoes intramolecular cyclization. |

| Photochemical Cyclization | UV light (λ ≈ 254 nm), Acetonitrile | 3-Chlorodibenzofuran | Direct photolysis leads to the homolytic cleavage of the C-Br bond, initiating the cyclization cascade. |

Another potential radical pathway involves intermolecular reactions, such as the formation of biphenyl (B1667301) derivatives through an Ullmann-type coupling reaction. While often proceeding through organometallic intermediates, radical mechanisms have also been proposed for Ullmann reactions, particularly at higher temperatures. In such a scenario, the aryl radical generated from 4-(Benzyloxy)-2-bromo-1-chlorobenzene could couple with another aryl radical or react with a copper surface to facilitate the formation of a new C-C bond.

The table below summarizes a hypothetical Ullmann-type coupling reaction involving a radical mechanism.

| Reaction Type | Reagents and Conditions | Proposed Product | Mechanistic Notes |

| Ullmann-type Coupling | Copper powder, DMF, 150°C | 5,5'-Bis(benzyloxy)-2,2'-dichlorobiphenyl | The reaction likely involves the formation of an aryl radical on the copper surface, followed by dimerization to yield the biphenyl product. |

It is important to note that while these radical pathways are mechanistically plausible based on the known reactivity of similar aromatic halides, specific experimental studies on the radical reactions of 4-(Benzyloxy)-2-bromo-1-chlorobenzene are not extensively documented in the reviewed literature. Further research would be necessary to fully elucidate the specific conditions and outcomes of its radical transformations.

Applications of 4 Benzyloxy 2 Bromo 1 Chlorobenzene in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecular Architecture Elaboration

The distinct reactivity of the substituents on 4-(Benzyloxy)-2-bromo-1-chlorobenzene makes it a valuable intermediate for the stepwise elaboration of intricate molecular structures. nih.govnih.gov Synthetic chemists can exploit the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds to introduce multiple, different functional groups in a controlled manner. pressbooks.publibretexts.org

The primary application of 4-(Benzyloxy)-2-bromo-1-chlorobenzene in this context is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org In these reactions, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for highly selective functionalization at the bromine-bearing position. nih.gov This selective coupling enables the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science. nih.gov

The general strategy involves an initial palladium-catalyzed coupling of an organoboron reagent with the C-Br bond of 4-(Benzyloxy)-2-bromo-1-chlorobenzene. libretexts.org This step introduces a new substituent selectively at the 2-position. The resulting product, a 2-substituted-4-(benzyloxy)-1-chlorobenzene derivative, retains the chlorine atom and the benzyloxy group, which can be used for subsequent transformations, leading to highly substituted and complex aromatic systems. pressbooks.publibretexts.org

| Reaction Step | Description | Reactants | Catalyst/Reagents | Product |

| Step 1: Selective Cross-Coupling | A Suzuki-Miyaura reaction selectively targets the more reactive C-Br bond to form a new C-C bond, creating a biaryl structure. nih.govwikipedia.org | 4-(Benzyloxy)-2-bromo-1-chlorobenzene, Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-Aryl-4-(benzyloxy)-1-chlorobenzene |

Beyond creating substituted benzenes, 4-(Benzyloxy)-2-bromo-1-chlorobenzene is a precursor for various heterocyclic structures, which are fundamental to medicinal chemistry. One prominent pathway involves the synthesis of O-arylhydroxylamines, which can then be used to construct oxygen-containing heterocycles like benzofurans. organic-chemistry.org

In a palladium-catalyzed process, the compound can undergo O-arylation with a hydroxylamine (B1172632) equivalent. The resulting O-arylated intermediate can then be subjected to conditions that promote a youtube.comyoutube.com sigmatropic rearrangement and subsequent cyclization in a one-pot process to yield substituted benzofurans. organic-chemistry.org This methodology provides efficient access to a class of compounds with significant biological activity. Furthermore, the synthesis of N-aryl hydroxylamines through the hydrogenation of related nitroaromatics offers pathways to nitrogen-based heterocycles. rsc.orgrsc.org

| Reaction Step | Description | Reactants | Catalyst/Reagents | Product Class |

| Step 1: O-Arylation | Palladium-catalyzed coupling of the aryl halide with a hydroxylamine equivalent forms an O-arylated intermediate. organic-chemistry.org | 4-(Benzyloxy)-2-bromo-1-chlorobenzene, Ethyl acetohydroximate | Pd catalyst (e.g., with t-BuBrettPhos ligand), Base | O-(4-(Benzyloxy)-2-chlorophenyl)acetohydroximate |

| Step 2: Cyclization | The intermediate undergoes a one-pot rearrangement and cyclization to form the heterocyclic core. organic-chemistry.org | O-arylated intermediate | Acid/Heat | Substituted Benzofuran |

Synthetic Pathways to Advanced Chemical Precursors

The strategic value of 4-(Benzyloxy)-2-bromo-1-chlorobenzene is underscored by its use in the synthesis of advanced precursors for active pharmaceutical ingredients (APIs). A closely related analogue, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a documented key intermediate in the production of Dapagliflozin (B1669812), an important anti-diabetic drug. google.comgoogle.com The synthesis highlights a common industrial application for this class of compounds.

The synthetic route typically involves a Friedel-Crafts reaction between the corresponding acid chloride (derived from 5-bromo-2-chlorobenzoic acid) and phenetole, followed by a reduction of the resulting ketone to furnish the final benzyl-benzene precursor. google.comgoogle.com This precursor contains the core structure required for the subsequent attachment of the glucose moiety to complete the synthesis of the gliflozin drug.

| Precursor Class | Synthetic Reaction | Resulting Intermediate | Target Drug Class | Reference |

| Halogenated Benzoic Acid | Friedel-Crafts Acylation & Reduction | 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene | SGLT2 Inhibitors (e.g., Dapagliflozin) | google.comgoogle.com |

Methodological Advancements in Cascade and One-Pot Reactions Utilizing the Compound

The development of cascade and one-pot reactions represents a significant advancement in chemical synthesis, aiming to improve efficiency, reduce waste, and simplify complex procedures. nih.govrsc.org The differential reactivity of the C-Br and C-Cl bonds in 4-(Benzyloxy)-2-bromo-1-chlorobenzene makes it an exemplary substrate for such advanced methodologies. nih.gov

| Reaction Stage | Description | Target Bond | Conditions | Outcome |

| Stage 1 (in situ) | First Suzuki-Miyaura coupling reaction. nih.gov | C-Br | Mild Pd catalyst, Arylboronic Acid #1 | Formation of mono-arylated intermediate. |

| Stage 2 (in situ) | Second Suzuki-Miyaura coupling reaction in the same pot. researchgate.net | C-Cl | Harsher conditions or more active catalyst, Arylboronic Acid #2 | Formation of di-arylated final product. |

Future Research Directions and Synthetic Prospects

Exploration of Novel Catalytic Systems for Enhanced Transformations

The di-halogenated and ether-linked structure of 4-(Benzyloxy)-2-bromo-1-chlorobenzene presents a prime substrate for a variety of catalytic cross-coupling reactions. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective, sequential functionalization. Future work will undoubtedly focus on developing novel catalytic systems that offer greater precision, efficiency, and broader substrate scope for these transformations.

The C-Br bond is typically more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, enabling initial selective functionalization at the C-2 position. Subsequent coupling at the C-1 position can then be achieved under more forcing conditions or by using catalysts specifically designed for activating aryl chlorides. Research is ongoing to develop catalysts that can precisely control this selectivity or even reverse it.

Key areas for exploration include:

Ligand Development: The design of new phosphine (B1218219), N-heterocyclic carbene (NHC), and other specialized ligands for palladium, nickel, and copper catalysts will be critical. These ligands can enhance catalytic activity, improve stability, and provide greater control over regioselectivity, particularly for the more challenging C-Cl bond activation.

Dual-Catalytic Systems: The use of dual-catalytic platforms, such as those combining nickel and cobalt catalysts, could enable novel cross-electrophile couplings. nih.gov This would allow for the coupling of 4-(Benzyloxy)-2-bromo-1-chlorobenzene with other electrophiles, such as alkyl halides, expanding the range of accessible molecular structures. nih.gov

Photoredox Catalysis: Light-mediated catalytic reactions offer mild conditions and unique reactivity pathways. Exploring photoredox-mediated transformations of this substrate could lead to new methods for arylation, alkylation, and other bond-forming reactions that are complementary to traditional transition-metal catalysis.

A summary of potential catalytic transformations is presented below.

| Transformation Type | Potential Reaction | Reagents/Catalyst System |

| C-C Coupling | Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acids or Esters, Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| C-C Coupling | Sonogashira Coupling | Terminal Alkynes, Pd/Cu catalyst system, Base |

| C-C Coupling | Heck-Mizoroki Coupling | Alkenes, Pd catalyst, Base |

| C-N Coupling | Buchwald-Hartwig Amination | Amines, Pd catalyst with specialized ligands (e.g., Biarylphosphines), Base |

| C-O Coupling | Buchwald-Hartwig Etherification | Alcohols/Phenols, Pd or Cu catalyst, Base |

These advanced catalytic methods will not only streamline the synthesis of known target molecules but also open the door to entirely new classes of compounds derived from the 4-(Benzyloxy)-2-bromo-1-chlorobenzene scaffold.

Development of Asymmetric Synthetic Routes

While 4-(Benzyloxy)-2-bromo-1-chlorobenzene is an achiral molecule, it is a valuable precursor for the synthesis of chiral molecules, which are fundamental in pharmaceuticals and materials science. Future research will likely focus on developing asymmetric catalytic methods that utilize this substrate to generate products with high enantiomeric or diastereomeric purity.

The development of chiral ligands for transition metal catalysts is central to this endeavor. acs.orgnih.gov These ligands can create a chiral environment around the metal center, influencing the way the substrate binds and reacts, thereby directing the formation of one enantiomer over the other. nih.gov

Prospective asymmetric applications include:

Atroposelective Coupling: Asymmetric cross-coupling reactions at the C-2 position (the C-Br bond) with a bulky nucleophile could lead to the formation of atropisomers—stereoisomers arising from restricted rotation around a single bond. The development of catalyst systems with highly effective chiral ligands, such as derivatives of BINAP or PHOX, is crucial for achieving high enantioselectivity in these transformations. researchgate.netresearchgate.net

Desymmetrization Reactions: If the benzyloxy group were replaced with a different substituent, creating a prochiral molecule, a catalyst with a chiral ligand could selectively functionalize one of the two halogenated positions, leading to a chiral product.

Consecutive Asymmetric Reactions: The substrate can be used in reaction sequences where chirality is introduced in a subsequent step. For example, a functional group introduced via a cross-coupling reaction could then be transformed asymmetrically using a chiral catalyst.

The table below lists examples of chiral ligand classes that are relevant for asymmetric transition metal catalysis involving aryl halides. acs.orgresearchgate.net

| Ligand Class | Abbreviation / Example | Typical Metal | Application |

| Chiral Diphosphines | BINAP, DuPhos | Rhodium, Ruthenium, Palladium | Asymmetric Hydrogenation, Cross-Coupling |

| Phosphinooxazolines | PHOX | Palladium, Iridium | Asymmetric Allylic Alkylation, Hydrogenation |

| N,N-Ligands | BOX, PyBOX | Copper, Scandium | Asymmetric Diels-Alder, Aldol Reactions |

| Monophosphorus Ligands | MOP | Nickel, Palladium | Atroposelective Cross-Coupling |

The successful application of these asymmetric strategies would significantly enhance the value of 4-(Benzyloxy)-2-bromo-1-chlorobenzene as a starting material for the synthesis of complex, optically active molecules. acs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, scalability, and speed of discovery. chemspeed.com The integration of reactions involving 4-(Benzyloxy)-2-bromo-1-chlorobenzene into these modern platforms is a promising direction for future research and process development.

Flow Chemistry: Continuous flow processes involve pumping reagents through a network of tubes and reactors. This approach provides superior control over reaction parameters such as temperature, pressure, and mixing. For many of the transition-metal-catalyzed coupling reactions for which 4-(Benzyloxy)-2-bromo-1-chlorobenzene is a substrate, flow chemistry can offer:

Enhanced Safety: Many cross-coupling reactions are exothermic. The high surface-area-to-volume ratio in microreactors allows for rapid heat dissipation, preventing thermal runaways and improving process safety.

Improved Yield and Selectivity: Precise control over residence time and temperature can minimize the formation of byproducts, leading to cleaner reactions and higher yields.

Scalability: Scaling up a flow process is often simpler than a batch process, as it can be achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel). chemspeed.com

Automated Synthesis Platforms: Automated systems, often utilizing robotic liquid handlers and reactors, can perform a large number of experiments in a high-throughput manner. youtube.com These platforms are ideal for:

Reaction Optimization: An automated platform can rapidly screen a wide array of catalysts, ligands, solvents, and bases to identify the optimal conditions for a specific transformation of 4-(Benzyloxy)-2-bromo-1-chlorobenzene. nih.gov

Library Synthesis: For drug discovery programs, automated systems can be used to synthesize a library of derivatives by reacting the core scaffold with a diverse set of building blocks. synplechem.comresearchgate.net This accelerates the structure-activity relationship (SAR) studies needed for lead optimization. researchgate.net

Application in Diverse Retrosynthetic Strategies

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by breaking them down into simpler, commercially available precursors. youtube.com The unique substitution pattern of 4-(Benzyloxy)-2-bromo-1-chlorobenzene makes it a powerful synthon in diverse retrosynthetic strategies, particularly for complex pharmaceutical targets.

A prominent example of its strategic utility can be seen in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type-2 diabetes. acs.orgnih.gov For instance, the structure of dapagliflozin (B1669812) features a C-aryl glucoside. A logical retrosynthetic disconnection of this target molecule breaks the C-C bond between the glucose unit and the aromatic ring. This leads back to a functionalized diarylmethane intermediate.

Further disconnection of the diarylmethane reveals the need for a highly substituted benzene (B151609) ring. 4-(Benzyloxy)-2-bromo-1-chlorobenzene serves as an ideal precursor for this fragment due to several strategic features:

Orthogonal Halides: The C-Br and C-Cl bonds have different reactivities. This allows for a selective reaction at the more reactive C-Br bond (e.g., a metal-halogen exchange followed by coupling with the sugar moiety), leaving the C-Cl bond intact for a subsequent Friedel-Crafts-type reaction to build the diarylmethane core.

Protecting Group: The benzyloxy group serves as a robust protecting group for the phenol (B47542), which is stable to the conditions of the coupling reactions. It can be easily removed in a later step (e.g., by catalytic hydrogenation) to reveal the free hydroxyl group present in the final drug molecule.

Positional Control: The 1,2,4-substitution pattern provides the precise arrangement of functional groups required for the final target.

This strategic role as a key building block for SGLT2 inhibitors highlights the potential of 4-(Benzyloxy)-2-bromo-1-chlorobenzene in other complex syntheses. researchgate.netthieme-connect.com Its ability to act as a scaffold for sequential, site-selective functionalization makes it a valuable tool for synthetic chemists aiming to construct intricate molecular architectures efficiently.

Q & A

Q. What are the common synthetic routes for 4-(Benzyloxy)-2-bromo-1-chlorobenzene, and what analytical techniques are used for characterization?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. A benzyloxy group is introduced via Williamson ether synthesis (e.g., reacting a phenol derivative with benzyl bromide under basic conditions), followed by halogenation using brominating agents (e.g., NBS or Br₂) and chlorination (e.g., Cl₂ or SO₂Cl₂). Characterization relies on NMR spectroscopy (¹H/¹³C) to confirm substitution patterns, mass spectrometry for molecular weight verification, and single-crystal X-ray diffraction to resolve ambiguities in regiochemistry .

Q. How does the electronic environment of the benzene ring influence the reactivity of 4-(Benzyloxy)-2-bromo-1-chlorobenzene in substitution reactions?

- Methodological Answer : The electron-withdrawing bromo and chloro groups direct nucleophilic substitution to specific positions. For example, the bromine atom at the 2-position activates the ring for nucleophilic attack at the 4-position (para to benzyloxy), while steric effects from the benzyloxy group may hinder reactivity at adjacent sites. Reactivity trends can be predicted using Hammett substituent constants and validated experimentally via competition reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to control regioselectivity in nucleophilic aromatic substitution (NAS) reactions involving 4-(Benzyloxy)-2-bromo-1-chlorobenzene?

- Methodological Answer : Regioselectivity in NAS depends on solvent polarity, temperature, and catalyst choice. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, favoring attack at electron-deficient positions. Catalytic Cu(I) or Pd(0) systems may enable cross-coupling at brominated sites while preserving the benzyloxy group. Systematic screening using Design of Experiments (DoE) can identify optimal conditions, as demonstrated in similar halogenated aromatics .

Q. What strategies are effective in resolving contradictions in spectroscopic data when characterizing derivatives of 4-(Benzyloxy)-2-bromo-1-chlorobenzene?

- Methodological Answer : Contradictions in NMR or mass spectra often arise from rotational isomers or unexpected byproducts. Use variable-temperature NMR to distinguish dynamic effects from structural isomers. For ambiguous cases, 2D NMR (COSY, NOESY) and X-ray crystallography (e.g., SHELX-refined structures) provide definitive assignments. Cross-validation with computational density functional theory (DFT) simulations can reconcile spectral discrepancies .

Q. How can computational chemistry predict reaction pathways and intermediate stability in the synthesis of derivatives?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states and intermediates, revealing energetically favorable pathways. For example, the stability of Meisenheimer intermediates in NAS reactions can be assessed by calculating charge distribution and bond dissociation energies. Experimental validation via kinetic isotope effects (KIE) or isotopic labeling ensures computational accuracy .

Critical Analysis of Contradictions

- Example : Conflicting reports on the stability of the benzyloxy group under acidic vs. basic conditions. Some studies indicate cleavage in strong acids (e.g., HBr/HOAc), while others report stability in mild bases. Resolution involves controlled kinetic studies with pH-dependent monitoring (e.g., LC-MS) to map degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.